3-Hydroxyquinoline-2-carboxylic acid
Overview
Description
3-Hydroxyquinoline-2-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is particularly significant due to its role in the synthesis of various natural products and its potential therapeutic applications.
Mechanism of Action
Target of Action
3-Hydroxyquinoline-2-carboxylic acid, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline derivatives, including this compound, are known to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of potential therapeutic effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to show a wide range of biological activities, including antioxidant activity .
Action Environment
It is known that environmental factors can greatly impact the action and efficacy of a compound .
Biochemical Analysis
Biochemical Properties
It is known to be a key intermediate in the biosynthesis of certain antibiotics
Cellular Effects
Given its role in the biosynthesis of certain antibiotics , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyquinoline-2-carboxylic acid can be achieved through a multi-step synthetic route. One common method involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a 1,2-addition of methyllithium to the quinoline ring. This is followed by oxidation and a two-step procedure to transform the methyl group into a carboxylic acid, along with the removal of the protecting group .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses. These methods are well-established and provide efficient routes to produce quinoline compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-2-carboxylic acid.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like phosphorus trichloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3-Hydroxyquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an antioxidant and its ability to chelate metal ions.
Medicine: It has shown promise in the development of new therapeutic agents, particularly for its anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxyquinoline-2-carboxylic acid: Used as an intermediate in synthetic chemistry and has anticonvulsant properties
Uniqueness
3-Hydroxyquinoline-2-carboxylic acid is unique due to its specific hydroxyl and carboxyl group positions, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes sets it apart from other quinoline derivatives, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZBVQIMVUGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxyquinoline-2-carboxylic acid in natural product research?
A: this compound was identified as a secondary metabolite in the culture filtrate of Streptomyces griseoflavus subsp. (Gö 3592). [] This discovery highlights the potential of microbial sources in producing novel chemical entities with potential biological activities.
Q2: Can you describe a synthetic route for producing this compound?
A: While a complete synthesis isn't detailed in the provided abstracts, a five-step partial synthesis of this compound was employed to confirm the structure of the naturally derived compound. [] Additionally, a patent describes the synthesis of substituted quinoline-2-carboxamides, including a step where a quinoline-2-carboxylic acid derivative undergoes aminolysis to yield a compound that can be further modified to obtain the desired this compound derivative. []
Q3: What are the potential applications of this compound derivatives?
A: Research suggests that substituted quinoline-2-carboxamides, specifically those containing the this compound moiety, could act as inhibitors of prolyl-4-hydroxylase. [] This enzyme plays a crucial role in collagen biosynthesis, and inhibiting it may offer therapeutic benefits in treating fibrosis. This highlights the potential of this compound as a scaffold for developing novel therapeutics.
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